molecular formula C14H14O4 B12576123 2,2'-(1,4-Phenylene)bis(4-methylidene-1,3-dioxolane) CAS No. 188602-82-6

2,2'-(1,4-Phenylene)bis(4-methylidene-1,3-dioxolane)

Cat. No.: B12576123
CAS No.: 188602-82-6
M. Wt: 246.26 g/mol
InChI Key: JARKVHDWGGTYES-UHFFFAOYSA-N
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Description

2,2’-(1,4-Phenylene)bis(4-methylidene-1,3-dioxolane) is an organic compound characterized by its unique structure, which includes two dioxolane rings connected by a phenylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,4-Phenylene)bis(4-methylidene-1,3-dioxolane) typically involves the reaction of 1,4-phenylenediamine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the dioxolane rings .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,4-Phenylene)bis(4-methylidene-1,3-dioxolane) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxolane derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the phenylene ring .

Scientific Research Applications

2,2’-(1,4-Phenylene)bis(4-methylidene-1,3-dioxolane) has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’-(1,4-Phenylene)bis(4-methylidene-1,3-dioxolane) exerts its effects involves interactions with various molecular targets. The dioxolane rings can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability. The phenylene group can engage in π-π stacking interactions, further affecting the compound’s behavior in different environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(1,4-Phenylene)bis(4-methylidene-1,3-dioxolane) is unique due to its dual dioxolane rings connected by a phenylene group, which imparts distinct chemical and physical properties. This structure allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

CAS No.

188602-82-6

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

4-methylidene-2-[4-(4-methylidene-1,3-dioxolan-2-yl)phenyl]-1,3-dioxolane

InChI

InChI=1S/C14H14O4/c1-9-7-15-13(17-9)11-3-5-12(6-4-11)14-16-8-10(2)18-14/h3-6,13-14H,1-2,7-8H2

InChI Key

JARKVHDWGGTYES-UHFFFAOYSA-N

Canonical SMILES

C=C1COC(O1)C2=CC=C(C=C2)C3OCC(=C)O3

Origin of Product

United States

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